molecular formula C20H14N2O6 B4646865 8-[5-(4-NITROPHENYL)FURAN-2-YL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE

8-[5-(4-NITROPHENYL)FURAN-2-YL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE

Cat. No.: B4646865
M. Wt: 378.3 g/mol
InChI Key: ONJPBTYMAUAOSL-UHFFFAOYSA-N
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Description

8-[5-(4-NITROPHENYL)FURAN-2-YL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring substituted with a nitrophenyl group and a quinoline moiety fused with a dioxolo ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[5-(4-NITROPHENYL)FURAN-2-YL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring with a nitrophenyl substituent. This can be achieved through the reaction of 4-nitrobenzaldehyde with furan-2-carboxylic acid under acidic conditions. The resulting intermediate is then subjected to cyclization reactions to form the quinoline moiety. The final step involves the fusion of the dioxolo ring to the quinoline structure, which can be accomplished using appropriate reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-[5-(4-NITROPHENYL)FURAN-2-YL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities and properties .

Scientific Research Applications

8-[5-(4-NITROPHENYL)FURAN-2-YL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[5-(4-NITROPHENYL)FURAN-2-YL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The quinoline moiety may interact with DNA and enzymes, affecting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[5-(4-NITROPHENYL)FURAN-2-YL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE is unique due to its complex structure, which combines multiple heterocyclic rings and functional groups. This complexity contributes to its diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

8-[5-(4-nitrophenyl)furan-2-yl]-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O6/c23-20-8-14(13-7-18-19(27-10-26-18)9-15(13)21-20)17-6-5-16(28-17)11-1-3-12(4-2-11)22(24)25/h1-7,9,14H,8,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJPBTYMAUAOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC3=C(C=C2NC1=O)OCO3)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-[5-(4-NITROPHENYL)FURAN-2-YL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE
Reactant of Route 2
Reactant of Route 2
8-[5-(4-NITROPHENYL)FURAN-2-YL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE
Reactant of Route 3
8-[5-(4-NITROPHENYL)FURAN-2-YL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE
Reactant of Route 4
8-[5-(4-NITROPHENYL)FURAN-2-YL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE
Reactant of Route 5
8-[5-(4-NITROPHENYL)FURAN-2-YL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE
Reactant of Route 6
8-[5-(4-NITROPHENYL)FURAN-2-YL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE

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